(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

Chiral building block Conformational constraint Sigma receptor SAR

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine (IUPAC: N-[(1-benzylpiperidin-2-yl)methyl]ethanamine) is a synthetic N-benzylpiperidine derivative with molecular formula C15H24N2 and molecular weight 232.37 g/mol. It features a piperidine ring N-substituted with a benzyl group and a 2-methyl position bearing an N-ethyl secondary amine side chain.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B7871532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCNCC1CCCCN1CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-2-16-12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3
InChIKeyCQVVRSPUGIPISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine (CAS 1342536-17-7): Compound Identity, Physicochemical Profile, and Procurement Baseline


(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine (IUPAC: N-[(1-benzylpiperidin-2-yl)methyl]ethanamine) is a synthetic N-benzylpiperidine derivative with molecular formula C15H24N2 and molecular weight 232.37 g/mol . It features a piperidine ring N-substituted with a benzyl group and a 2-methyl position bearing an N-ethyl secondary amine side chain . Calculated physicochemical parameters include XLogP3 = 2.6, hydrogen bond acceptor count = 2, hydrogen bond donor count = 1, and topological polar surface area = 15.3 Ų . The compound is commercially available from multiple vendors at purities of ≥95% (typically 95–98%) for research use only . This compound belongs to the broader N-benzylpiperidine pharmacophore class, which has established relevance across acetylcholinesterase (AChE) inhibition, sigma receptor binding, dopamine transporter modulation, and HDAC inhibition target families [1].

Why Generic N-Benzylpiperidine Substitution Fails: Critical Differentiation of (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine


Compounds within the N-benzylpiperidine class cannot be treated as interchangeable procurement items because subtle structural variations—including the position of substitution on the piperidine ring (2- vs. 3- vs. 4-position), the nature of the exocyclic amine (primary vs. secondary vs. tertiary), and the N-alkyl chain length—profoundly alter receptor binding profiles, selectivity, and physicochemical properties [1]. The 2-position substitution creates a stereogenic center absent in 4-substituted analogs, introducing chirality-dependent pharmacological differences . Furthermore, the N-benzylpiperidine motif itself has been identified as the primary pharmacophoric group for α7 nicotinic acetylcholine receptor (nAChR) antagonism, where potency and subtype selectivity are exquisitely sensitive to the substitution pattern and side-chain composition [2]. These factors make direct substitution of one N-benzylpiperidine analog for another scientifically unjustifiable without explicit comparative data.

Quantitative Differentiation Evidence for (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine Against Closest Analogs


2-Position vs. 4-Position Piperidine Substitution: Chiral Center Introduction and Spatial Architecture

(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine bears the aminomethyl side chain at the piperidine 2-position, creating a stereogenic center that is absent in the corresponding 4-substituted analog 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48, CAS 86945-25-7) . This 2-substitution produces a fundamentally different spatial orientation of the basic amine relative to the benzyl-piperidine core: the side chain is positioned adjacent to the ring nitrogen rather than across the ring. In the N-benzylpiperidine α7 nAChR antagonist series, 4-substituted compound 48 demonstrated submicromolar IC50 values with up to 20-fold selectivity for α7 over α3β4/α4β2 subtypes [1]. The 2-substituted architecture of the target compound places the ethylamino group in a distinct vector that may alter pharmacophoric interactions at sigma receptors, where SAR studies have established that the position of substituents on the piperidine ring (2-, 3-, or 4-) critically determines both affinity magnitude and sigma-1/sigma-2 subtype selectivity [2].

Chiral building block Conformational constraint Sigma receptor SAR

N-Ethyl Secondary Amine vs. Primary Amine: Lipophilicity, Basicity, and Metabolic Stability Differentiation

The target compound contains an N-ethyl secondary amine side chain, distinguishing it from the primary amine analog (1-benzylpiperidin-2-yl)methanamine (CAS 170701-98-1). This N-ethyl substitution increases the calculated XLogP by approximately 0.6–0.8 log units (target: XLogP 2.6 ; primary amine analog: estimated XLogP ~1.8–2.0 based on LogP 2.638 reported for (R)-(1-benzylpiperidin-2-yl)methanamine ) and increases molecular weight from 204.31 to 232.37 Da . The secondary amine pKa is expected to be approximately 10.3–10.6 compared to ~9.8–10.3 for the primary amine analog , providing subtly enhanced basicity. In the broader N-benzylpiperidine AChE inhibitor SAR, N-alkyl chain length and branching have been shown to directly modulate both inhibitory potency (IC50 spanning 3 logs) and blood-brain barrier permeability [1]. The N-ethyl group provides an intermediate lipophilicity and steric profile between the primary amine (higher polarity, lower membrane permeability) and larger N-propyl/N-isopropyl analogs (potentially excessive lipophilicity leading to promiscuous binding or metabolic liability).

Lipophilicity modulation Secondary amine N-dealkylation stability

Regioisomeric Differentiation: N-Benzylpiperidine vs. N-Benzyl-exocyclic-Amine Substitution Pattern

A critical structural distinction exists between the target compound (CAS 1342536-17-7; IUPAC: N-[(1-benzylpiperidin-2-yl)methyl]ethanamine) and its regioisomer N-benzyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 197638-84-9). In the target compound, the benzyl group resides on the piperidine ring nitrogen, while the ethyl group is on the exocyclic amine (secondary amine architecture) . In CAS 197638-84-9, both the benzyl and ethyl groups are on the exocyclic nitrogen, forming a tertiary amine, while the piperidine ring NH remains unsubstituted . This regioisomeric difference fundamentally alters the hydrogen-bonding capacity: the target compound's piperidine nitrogen is fully substituted (tertiary amine, HBA only), whereas the regioisomer's piperidine NH is available as a hydrogen bond donor. The different InChI Keys (target: CQVVRSPUGIPISN-UHFFFAOYSA-N; regioisomer: RWSFSWBSRODXRJ-UHFFFAOYSA-N) confirm distinct connectivity . These two compounds, while sharing the same molecular formula (C15H24N2) and nominal mass (232.37 Da), represent different chemical entities with distinct reactivity profiles: the target compound can undergo selective N-alkylation or acylation at the secondary exocyclic amine, whereas the regioisomer presents a tertiary exocyclic amine and a free piperidine NH—a different synthetic handle entirely.

Regioisomerism Tertiary vs. secondary amine Scaffold diversity

N-Benzylpiperidine Pharmacophore: Established Target-Class Activity Across AChE, Sigma Receptors, and Dopamine Transporter

The N-benzylpiperidine motif common to the target compound has been validated as a productive pharmacophore across multiple target families with quantitative structure-activity relationships established in peer-reviewed literature. In AChE inhibition, Tong et al. (1996) demonstrated that 82 N-benzylpiperidine derivatives exhibit IC50 values spanning nanomolar to micromolar ranges, with 3D-QSAR confirming that steric and electronic factors at the piperidine substitution position directly modulate inhibitory potency [1]. At sigma receptors, N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) displayed σ1 Ki = 3.90 nM and σ2 Ki = 240 nM (61-fold σ1 selectivity), while the 2-fluoro-substituted analog (compound 11) achieved σ1 Ki = 3.56 nM with 187-fold selectivity over σ2 [2]. At the dopamine transporter (DAT), 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs achieved DAT IC50 values as low as 3.7 nM with DAT/SERT selectivity ratios up to 615 [3]. Compound 52 in a dual μ-opioid/σ1R benzylpiperidine series showed σ1R Ki = 11.0 nM and MOR Ki = 56.4 nM [4]. These class-level data establish that the N-benzylpiperidine scaffold—depending on the specific substitution pattern—can be tuned for high affinity and selectivity across diverse CNS targets, supporting the target compound's potential as a versatile starting point for focused library synthesis.

Acetylcholinesterase inhibition Sigma receptor affinity Dopamine transporter

Comparative Purity, Vendor Availability, and Procurement Accessibility Across N-Benzylpiperidine Analogs

The target compound is stocked by multiple international vendors with documented purity specifications. Fluorochem (UK) lists CAS 1342536-17-7 with EU, UK, and China stock availability (1–14 day lead times) . AKSci (USA) supplies the compound at ≥95% purity with long-term storage at ambient temperature in a cool, dry place, and provides SDS and COA documentation . Leyan (China) offers the compound at 98% purity . In contrast, the primary amine analog (1-benzylpiperidin-2-yl)methanamine (CAS 170701-98-1) is available from Enamine and Bidepharm at 95% purity . The 4-substituted analog 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7) is available from Fluorochem at 98% purity as a liquid (density 0.99) . The target compound's physical form (typically a solid or viscous oil at ambient temperature depending on batch) and its higher molecular weight distinguish it from the lower-MW liquid 4-substituted analog. The regioisomer CAS 197638-84-9 is available from AiFChem at 97% purity , confirming that both regioisomers are commercially accessible but must be distinguished by CAS number during procurement.

Commercial availability Purity specification Procurement lead time

Best-Fit Research and Industrial Application Scenarios for (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine Based on Quantitative Evidence


Chiral CNS Lead Optimization: Enantioselective SAR of Sigma Receptor and nAChR Ligands

The 2-substituted piperidine scaffold of the target compound introduces a stereogenic center unavailable in 4-substituted N-benzylpiperidine analogs, making it uniquely suited for enantioselective SAR exploration of sigma receptors and nicotinic acetylcholine receptors. Given that N-(1-benzylpiperidin-4-yl)phenylacetamides achieved σ1 Ki values as low as 3.56 nM with 187-fold σ1/σ2 selectivity [1], and that N-benzylpiperidine compound 48 demonstrated submicromolar α7 nAChR antagonism with 20-fold subtype selectivity [2], research teams can employ the target compound's single enantiomers to probe whether the 2-position chirality enhances target selectivity beyond what is achievable with achiral 4-substituted scaffolds. The N-ethyl secondary amine (XLogP 2.6) provides CNS-favorable lipophilicity for brain penetration studies .

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The target compound presents two chemically orthogonal reactive sites: a secondary exocyclic amine (available for N-alkylation, acylation, sulfonylation, or reductive amination) and a fully substituted piperidine ring nitrogen (suitable for quaternization or N-oxide formation). This contrasts with the regioisomer CAS 197638-84-9, which offers a tertiary exocyclic amine and a free piperidine NH—a different derivatization vector . Procurement of the correct CAS number (1342536-17-7) ensures access to the secondary amine handle for generating diverse amide, sulfonamide, urea, and N-alkyl libraries while maintaining the benzylpiperidine pharmacophore intact. Multi-vendor availability (Fluorochem, AKSci, Leyan) at 95–98% purity supports parallel synthesis workflows .

HDAC/AChE Dual Inhibitor Scaffold Extension for Neurodegenerative Disease Programs

The N-benzylpiperidine motif has demonstrated productive dual HDAC/AChE inhibition: compound d5 achieved HDAC IC50 = 0.17 μM and AChE IC50 = 6.89 μM, while d10 showed HDAC IC50 = 0.45 μM and AChE IC50 = 3.22 μM, both with additional Aβ anti-aggregation and free radical scavenging activities [3]. The target compound's 2-ethylaminomethyl substitution introduces an additional basic nitrogen and hydrogen bond donor at a position distinct from the 4-substituted analogs used in most published HDAC/AChE series. This unexplored substitution vector enables investigation of whether 2-position functionalization can enhance the dual inhibition profile or improve the游离 radical scavenging component through altered electron density distribution around the piperidine ring. The compound's calculated XLogP of 2.6 aligns well with CNS drug-likeness criteria for Alzheimer's disease targets.

Sigma-2/TMEM97 Ligand Development with Defined Pharmacophore Geometry

The sigma-2 receptor (TMEM97) has emerged as a therapeutic target in cancer and neurological disorders, with benzylpiperidine derivatives showing binding affinities in the nanomolar range. N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide achieved sigma receptor Ki = 3.4 nM with 120-fold σ2/σ1 selectivity [4]. The target compound's 2-ethylaminomethyl substitution positions the basic amine in a distinct geometric relationship to the benzyl-aromatic ring compared to 4-substituted sigma ligands. This altered vector may confer different sigma-1/sigma-2 selectivity profiles, particularly relevant since SAR studies have established that even minor positional changes on the piperidine ring dramatically shift subtype selectivity ratios. The compound's secondary amine enables facile radiolabeling (e.g., ¹¹C-methylation or ¹⁸F-fluoroethylation) for PET tracer development applications.

Quote Request

Request a Quote for (1-Benzyl-piperidin-2-ylmethyl)-ethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.